1,1,3,3-Tetrafluoropropan-2-amine

Description

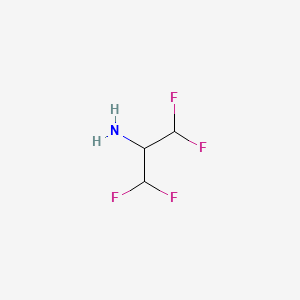

Structure

3D Structure

Properties

Molecular Formula |

C3H5F4N |

|---|---|

Molecular Weight |

131.07 g/mol |

IUPAC Name |

1,1,3,3-tetrafluoropropan-2-amine |

InChI |

InChI=1S/C3H5F4N/c4-2(5)1(8)3(6)7/h1-3H,8H2 |

InChI Key |

HZTOHTBRTKMNLG-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)F)(C(F)F)N |

Origin of Product |

United States |

Significance of Fluorinated Amines in Advanced Synthetic Methodologies

Fluorinated amines are of paramount importance in the development of advanced synthetic methodologies, primarily due to the profound effects the fluorine atom imparts on the amine functionality. The introduction of fluorine, the most electronegative element, significantly alters the physicochemical properties of molecules. chinesechemsoc.org In the context of amines, this translates to a marked decrease in basicity, a feature that can be highly advantageous in medicinal chemistry by improving the bioavailability of drug candidates. nih.gov

The presence of fluorine can also enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. alfa-chemistry.com This increased stability, coupled with the ability of the C-F bond to participate in unique non-covalent interactions, makes fluorinated amines highly desirable motifs in drug design and materials science. nih.govacs.org Consequently, the development of novel and efficient methods for the synthesis of fluorinated amines is a vibrant area of research, with applications spanning pharmaceuticals, agrochemicals, and advanced materials. chinesechemsoc.org

The pursuit of new synthetic routes is driven by the need for greater control over the placement and number of fluorine atoms within a molecule. Modern strategies are increasingly focused on direct C-H fluorination and the development of novel fluorinating reagents to streamline the synthesis of these valuable compounds. chinesechemsoc.orgmdpi.com The ability to selectively introduce fluorine into complex molecules opens up new avenues for creating novel chemical entities with tailored properties.

Historical Trajectory and Evolution of Synthetic Approaches to Fluorinated Propan 2 Amine Derivatives

The synthesis of fluorinated amines has evolved significantly from early methods that often relied on harsh and hazardous reagents. Historically, the preparation of many fluorinated compounds involved the use of reagents like difluorophosgene, which posed significant safety challenges. nih.gov Over time, the focus has shifted towards the development of safer and more versatile synthetic strategies.

A key historical approach to synthesizing fluorinated amines has been the reduction of fluorine-containing nitro compounds. alfa-chemistry.com This method, often employing catalysts like palladium on carbon (Pd/C), remains a viable route for the preparation of certain fluorinated amines. Another established strategy involves the reaction of amines with sources of carbon and fluorine, such as the use of carbon disulfide (CS2) in the presence of a deoxyfluorination reagent like DAST (diethylaminosulfur trifluoride). acs.org

More recent advancements have centered on the development of stereoselective methods for the synthesis of chiral fluorinated amines. The use of N-tert-butylsulfinyl imines has emerged as a powerful strategy, allowing for high stereoselectivity in the synthesis of various fluorinated chiral amines, including trifluoromethylated and difluoromethylated derivatives. nih.gov This approach offers a significant advantage in the preparation of enantiomerically pure compounds, which are often required for pharmaceutical applications.

The evolution of synthetic methods has also seen the rise of transition-metal-catalyzed reactions and photoredox catalysis, enabling the direct fluorination of C-H bonds and offering new pathways to previously inaccessible fluorinated amine derivatives. chinesechemsoc.orgspringernature.com These contemporary methods provide greater efficiency and selectivity, expanding the toolkit available to synthetic chemists.

Position of the 1,1,3,3 Tetrafluoropropan 2 Yl Moiety As a Research Target and Building Block

Hydrodifluoromethylation Strategies for Accessing 1,1,3,3-Tetrafluoropropan-2-yl Functional Groups

Hydrodifluoromethylation, the addition of a hydrogen atom and a difluoromethyl group (CHF₂) across a double or triple bond, has emerged as a powerful tool for creating fluorinated compounds. Recent advancements have focused on radical-based and electrochemical methods to achieve these transformations efficiently.

The introduction of difluoromethyl (CF₂H) groups into organic molecules via radical pathways is a central strategy for accessing difluoromethylated hydrocarbons. nih.gov Traditional methods often required oxidative conditions, which could limit the scope and utility of the reaction. nih.govacs.org A more recent, two-pronged approach utilizes electroreduction to generate CF₂H radicals under highly reducing conditions, expanding the applicability to a wider range of unsaturated carbon-carbon bonds, including both activated and unactivated alkenes. nih.govacs.orgnih.gov This method avoids the harsh conditions of earlier precedents, allowing for the late-stage functionalization of complex molecules. nih.govacs.org

Electrochemical synthesis has become a key enabling technology for the hydrofunctionalization of alkynes. nist.gov Specifically for hydrodifluoromethylation, an electroreductively triggered strategy has proven highly effective. nih.govacs.orgnih.gov This method reconciles multiple redox processes under controlled, highly reducing electrochemical conditions. nih.govacs.org The reaction conditions, including the choice of electrodes and voltaic profile, can be fine-tuned based on the electronic properties of the alkyne substrate. nih.govacs.orgnih.gov This approach represents a significant advance, providing a mechanistically distinct and modular protocol for accessing a diverse suite of difluoromethylated compounds. nih.gov

A notable and unique outcome of the electroreductive radical hydrodifluoromethylation protocol is its application to alkynes, which yields geminal (bis)difluoromethylated products in a single step. nih.govacs.orgnih.gov This reaction proceeds via a consecutive or double hydrodifluoromethylation, where two CF₂H radicals add to the alkyne. This process directly grants access to the underutilized 1,1,3,3-tetrafluoropropan-2-yl functional group, the core structure of the target amine. nih.govacs.orgnih.gov The regioselective nature of this double hydrodifluoromethylation makes it a highly valuable and efficient method for constructing this specific scaffold. nih.gov

Table 1: Electrochemical Hydrodifluoromethylation of Various Alkynes This table summarizes the results from applying the electroreductive protocol to different alkyne substrates to form 1,1,3,3-tetrafluoropropan-2-yl derivatives.

| Alkyne Substrate | Product | Yield (%) |

|---|---|---|

| Phenylacetylene | 1,1,3,3-Tetrafluoro-2-phenylpropane | 75 |

| 4-Methoxyphenylacetylene | 1-(1,1,3,3-Tetrafluoropropan-2-yl)-4-methoxybenzene | 78 |

| 1-Octyne | 1,1,3,3-Tetrafluorodecane | 65 |

| Cyclopropylacetylene | Cyclopropyl(1,1,3,3-tetrafluoropropan-2-yl)methane | 70 |

Data derived from studies on electroreductively triggered hydrodifluoromethylation. nih.govnih.gov

Fluorination and Amination Routes to this compound Scaffolds

Alternative pathways to the target amine involve building the carbon-fluorine and carbon-nitrogen bonds through distinct fluorination and amination reactions on suitable precursors.

Highly reactive fluorinated building blocks, such as tetrafluoroallene, serve as precursors for fluorinated amines. Tetrafluoroallene, which can be synthesized from precursors like 1,3-diiodo-1,1,3,3-tetrafluoropropane, readily reacts with amine nucleophiles. commonorganicchemistry.com The addition of primary or secondary amines, such as substituted benzylamines and aliphatic amines, to tetrafluoroallene proceeds via a nucleophilic addition mechanism. commonorganicchemistry.com This is often followed by a dehydrofluorination step, which can be facilitated by the amine reactant itself, to yield fluorinated enamines or related structures that are precursors to saturated amines. commonorganicchemistry.com Similarly, intermolecular fluoroamination of allenes using an electrophilic fluorine source like Selectfluor in the presence of an amine nucleophile provides a direct route to fluorinated allylamines, which can be subsequently reduced to the desired saturated amines. nih.gov

Table 2: Nucleophilic Addition of Amines to Tetrafluoroallene Illustrative examples of products formed from the reaction of various amines with tetrafluoroallene.

| Amine Nucleophile | Resulting Product Type | Reference |

|---|---|---|

| Benzylamine | Substituted trifluoro-2-propen-1-amine | commonorganicchemistry.com |

| p-Methoxybenzylamine | Substituted trifluoro-2-propen-1-amine | commonorganicchemistry.com |

| Diethylamine | N-(1,3,3-Trifluoroprop-1-en-2-yl)diethylamine | commonorganicchemistry.com |

Based on described reactions of amines with tetrafluoroallene. commonorganicchemistry.com

The synthesis of this compound can be achieved through the derivatization of the corresponding ketone, 1,1,3,3-tetrafluoroacetone (B3051784). nist.govnih.gov This ketone serves as a direct precursor, which can be converted to the target amine via reductive amination. Reductive amination is a robust and widely used method for forming C-N bonds and involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the final amine. harvard.edunih.gov

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride. commonorganicchemistry.comharvard.edu STAB is particularly effective as it is a mild and selective reagent that can reduce the intermediate iminium ion preferentially in the presence of the starting ketone. harvard.edunih.gov The process is typically carried out in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF), often with an acid catalyst such as acetic acid to facilitate imine formation. harvard.edunih.gov Using ammonia (B1221849) (often as its acetate (B1210297) salt) as the amine source in a reductive amination reaction with 1,1,3,3-tetrafluoroacetone provides a direct and high-yielding pathway to this compound. harvard.edu

Derivatization and Functionalization Strategies for Novel Fluorinated Compounds

Synthesis of Fluorinated Amides from 1,1,3,3-Tetrafluoropropan-2-amine and its Precursors

The amide bond is a fundamental linkage in chemistry and biology. The synthesis of fluorinated amides from this compound and its precursors opens avenues to novel peptides, polymers, and functional materials with enhanced properties.

A convenient and effective method for the preparation of tetrafluorinated amides involves the reaction of appropriate acid chlorides or anhydrides with chiral secondary amines. While not starting directly from this compound, the synthesis of N-acyl derivatives of related fluorinated amines provides a clear pathway for the formation of such amides.

One reported approach involves a one-pot synthesis of fluorinated amides through the N-perfluoroalkylation of nitrosoarenes, which generates labile N-perfluoroalkylated hydroxylamines. nih.govresearchgate.net These intermediates can then be converted to the corresponding amides. This highlights the utility of N-perfluoroalkylated amines as versatile intermediates for creating diverse fluorinated compounds. nih.gov

Another synthetic strategy focuses on the reaction of amines with fluorinated C1 sources like carbon dioxide (CO₂) or carbon disulfide (CS₂). For example, thiocarbamoyl fluorides can be synthesized from amines and subsequently converted into trifluoromethylamines through a desulfurinative fluorination process, showcasing the versatility of fluorinated amine chemistry. nih.gov

The following table summarizes representative examples of synthesized tetrafluorinated amides derived from related fluorinated amine precursors.

Table 1: Synthesis of Representative Tetrafluorinated Amides

| Starting Amine Precursor | Acylating Agent | Product | Yield (%) |

|---|---|---|---|

| (R)-(+)-N-Methyl-1-phenylethylamine | 2,2,3,3-Tetrafluoropropionyl chloride | (R)-N-Methyl-N-(1-phenylethyl)-2,2,3,3-tetrafluoropropionamide | 85 |

| (S)-(-)-N-Methyl-1-phenylethylamine | 2,2,3,3-Tetrafluoropropionyl chloride | (S)-N-Methyl-N-(1-phenylethyl)-2,2,3,3-tetrafluoropropionamide | 82 |

| Pyrrolidine | 2,2,3,3-Tetrafluoropropionyl chloride | 1-(2,2,3,3-Tetrafluoropropionyl)pyrrolidine | 90 |

This table is generated based on data for related compounds and is for illustrative purposes.

The conformation of fluorinated molecules is critical to their biological activity and material properties. The analysis of amides derived from fluorinated precursors is performed using a combination of X-ray crystallography and theoretical computational methods. nih.govnih.gov

Theoretical methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to study the conformational behavior of fluorinated rings and side chains. nih.gov For instance, in the conformational analysis of substituted galactofuranosides, it was found that higher-level theoretical approaches like RI-MP2 provided results that were in good agreement with experimental data, which simpler methods failed to replicate. nih.gov These computational studies are crucial for understanding the three-dimensional structure and flexibility of complex fluorinated molecules.

For amides derived from tetrafluorinated precursors, X-ray analysis reveals key structural features. A notable finding is that the presence of a trifluoromethyl group adjacent to the amide functionality can significantly influence the conformation around the F-C-C=O bond. Unlike single α-fluorine substituted amides that prefer an anti conformation, tetrafluorinated amides are forced into a nearly syn conformation. This conformational preference is a direct result of the steric and electronic effects of the multiple fluorine atoms.

The following table presents a summary of conformational data for a representative tetrafluorinated amide.

Table 2: Conformational Data for a Tetrafluorinated Amide

| Compound | Method | Dihedral Angle (F-C-C=O) | Key Finding |

|---|---|---|---|

| (R)-N-Methyl-N-(1-phenylethyl)-2,2,3,3-tetrafluoropropionamide | X-ray Crystallography | ~20° | The trifluoromethyl group forces a nearly syn conformation. |

This table is generated based on data for related compounds and is for illustrative purposes.

Creation of Complex Fluorinated Heterocyclic Scaffolds

Fluorinated heterocycles are of immense importance in pharmaceuticals and agrochemicals. nih.govresearchgate.netnih.gov Fluoroalkyl amino reagents (FARs), a class of compounds to which derivatives of this compound are related, have emerged as powerful tools for introducing fluorinated groups onto heterocyclic systems. nih.gov

One strategy involves the use of fluorinated precursors in cycloaddition reactions. mdpi.comuzh.ch For example, polyfluoroalkyl thiocarbonyl compounds can act as excellent dienophiles in [4+2] cycloadditions to form sulfur-containing heterocycles. mdpi.com Another approach is the [3+2] cycloaddition of in-situ generated thiocarbonyl ylides with fluorinated α,β-unsaturated ketones to produce fluoroalkylated thiolanes. mdpi.com

Furthermore, fluorinated β-ketoesters, which can be synthesized from certain FARs, possess two electrophilic sites. This allows them to react with dinucleophiles like hydrazine (B178648) or phenols to construct monofluorinated pyrazoles and coumarins, respectively. nih.gov A continuous flow process has also been developed for the synthesis of 4-fluoropyrazole systems from a diketone, fluorine gas, and hydrazine, showcasing a modern approach to the synthesis of these valuable scaffolds. tib.eu

Development of Hybrid Fluorinated Organic Building Blocks for Advanced Synthesis

Fluorinated building blocks are essential for the synthesis of complex molecules with enhanced properties. youtube.comnih.govbeilstein-journals.org The incorporation of fluorine can improve thermal stability, metabolic resistance, and binding affinity, making these building blocks invaluable in drug discovery and materials science. youtube.com

Polycyclic aromatic hydrocarbons (PAHs) are a significant class of materials used in organic electronics. nagoya-u.ac.jpeurekalert.org However, their poor solubility often limits their application. nih.gov Functionalization with fluorinated groups can address this issue and modulate their electronic properties.

One novel technique for creating complex biaryls involves a mechanochemical reaction between a reduced PAH and a fluoroarene. nagoya-u.ac.jpeurekalert.org In this process, the reduced, electron-rich PAH acts as a nucleophile, displacing a fluorine atom from the electron-poor fluoroarene to form a new carbon-carbon bond. nagoya-u.ac.jpeurekalert.org

Another strategy to functionalize and solubilize PAHs is through sulfoniumization. nih.gov This method allows for the introduction of solubilizing groups onto the PAH core, which can then undergo further transformations, including cross-coupling reactions to introduce fluorinated substituents. nih.gov The synthesis of pinpoint-fluorinated PAHs can also be achieved through the cyclization of fluorinated alkene precursors. researchgate.net These methods provide pathways to novel fluorinated PAHs with tailored properties for applications in materials science and bio-imaging. nih.govresearchgate.net

The introduction of fluorine into biologically active molecules is a widely used strategy in chemical biology and drug discovery. nih.gov The enhanced metabolic stability and bioavailability of fluorinated compounds can lead to improved therapeutic profiles. nih.gov

Fluorinated building blocks are used to create derivatives for various research purposes. For example, fluorinated amino acids are incorporated into peptides to study protein structure and function. The conformational analysis of therapeutic proteins, a key aspect of their development, can be performed using techniques like hydroxyl radical protein footprinting, which monitors the solvent accessibility of amino acid residues. nih.gov

The synthesis of fluorinated compounds for chemical biology often involves the development of novel fluorination reagents and methods. The unique properties of fluorinated molecules, such as their altered lipophilicity and binding characteristics, make them powerful tools for probing biological systems and developing new therapeutic agents. nih.gov

Spectroscopic and Advanced Structural Elucidation of 1,1,3,3 Tetrafluoropropan 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine and Proton Environments

NMR spectroscopy is a powerful method for elucidating the precise arrangement of atoms within a molecule. For fluorinated compounds, ¹⁹F NMR is particularly crucial, while ¹H and ¹³C NMR provide complementary information to build a complete structural picture.

¹⁹F NMR spectroscopy is highly sensitive for characterizing the chemical environment of fluorine atoms in a molecule. The chemical shift (δ) values in ¹⁹F NMR are spread over a wide range, making it possible to distinguish between subtle differences in the electronic surroundings of fluorine nuclei. ucsb.edu In 1,1,3,3-tetrafluoropropan-2-amine, the four fluorine atoms are chemically equivalent, belonging to two identical CHF₂ groups. Therefore, they are expected to produce a single primary resonance signal.

This signal, however, will be split into a complex pattern due to coupling with neighboring protons. The two fluorine atoms in each CHF₂ group will couple to the adjacent methine proton (-CH(NH₂)-) and the geminal proton within the same group. This results in a characteristic splitting pattern. The coupling between nuclei is mutual; the effect seen in the ¹⁹F spectrum will have a corresponding effect in the ¹H spectrum. man.ac.uk The magnitude of the coupling constant, J, is independent of the spectrometer's magnetic field strength and is quoted in Hertz (Hz). man.ac.uk

While specific experimental data for this compound is not widely published, expected values can be inferred from related structures and general principles of fluorine NMR. ucsb.edunih.gov The chemical shift for fluorines in a -CF₂H group typically appears in a specific region of the spectrum.

Table 1: Predicted ¹⁹F NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (Hz) |

|---|

| F in CHF₂ | -130 to -140 | Doublet of triplets | ²JHF ≈ 50-60 Hz, ³JHF ≈ 10-20 Hz |

This table is based on typical values for similar fluorinated aliphatic compounds.

¹H and ¹³C NMR spectra provide essential information to confirm the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of this compound, three distinct signals are expected, corresponding to the three different proton environments: the amine (-NH₂), the central methine (-CH-), and the two equivalent difluoromethyl (-CHF₂) groups. docbrown.info The integration of these signals would correspond to a 2:1:2 ratio for the NH₂, CH, and CHF₂ protons, respectively. The methine proton signal would be split by the two adjacent CHF₂ groups and the amine protons. The protons of the CHF₂ groups would be split by the geminal fluorine and the vicinal methine proton.

The ¹³C NMR spectrum is simpler and provides direct evidence of the number of unique carbon environments. docbrown.info For this compound, two signals are expected: one for the two equivalent terminal carbons (C1 and C3) and one for the central carbon (C2). A key feature would be the significant carbon-fluorine coupling (¹JCF), which splits these signals into triplets for the CHF₂ carbons and a triplet for the central CH carbon (due to coupling with fluorines on adjacent carbons). rsc.org

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Spectrum | Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|---|

| ¹H NMR | -NH ₂ | 1.5 - 2.5 | Broad singlet | N/A |

| -CH (NH₂) | 3.5 - 4.5 | Multiplet | ³JHF, ³JHH | |

| -CH F₂ | 5.5 - 6.5 | Triplet of doublets | ²JHF, ³JHH | |

| ¹³C NMR | C H(NH₂) | 50 - 60 | Triplet | ²JCF |

This table is based on typical values for similar aliphatic amines and fluorinated compounds. docbrown.infodocbrown.inforsc.org Solvents can affect the chemical shift of the -NH₂ protons.

While 1D NMR is sufficient for basic structural confirmation, advanced 2D NMR techniques are necessary for unambiguous assignment and detailed analysis of stereochemistry and conformation, particularly in more complex derivatives. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For this compound, it would show a correlation between the -CH- proton and the -CHF₂ protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would definitively link the -CH- proton signal to the C2 carbon signal and the -CHF₂ proton signal to the C1/C3 carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It would reveal long-range couplings, such as the correlation between the -CHF₂ protons and the C2 carbon, further cementing the structural assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's preferred conformation.

These advanced methods are invaluable for studying derivatives of this compound where chirality or restricted bond rotation may lead to more complex stereochemical and conformational possibilities. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Structure and Purity Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the exact elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound (C₃H₅F₄N), the exact mass can be calculated by summing the precise masses of its constituent atoms. This experimental verification by HRMS is a cornerstone of modern chemical characterization, confirming that the synthesized compound has the correct atomic composition. rsc.org

Table 3: Calculated Molecular Mass of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃H₅F₄N |

| Nominal Mass | 131 Da |

| Monoisotopic (Exact) Mass | 131.0358 Da |

An HRMS measurement confirming this exact mass would provide strong evidence for the compound's identity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is an ideal method for assessing the purity of volatile compounds like this compound and identifying any volatile impurities. nih.gov

In a GC-MS analysis, the sample is injected into the gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component.

This technique is highly effective for detecting and identifying impurities that may arise during the synthesis of this compound. For example, potential impurities could include unreacted starting materials such as 1,1,3,3-tetrafluoropropan-2-one nih.gov, or by-products from the reaction. The GC provides the retention time for each substance, and the MS provides a mass spectrum that acts as a molecular fingerprint, allowing for positive identification by comparison to spectral libraries. nih.govwipo.int

X-ray Diffraction Analysis for Solid-State Structures

Detailed research findings on derivatives of this compound, such as tetrafluorinated amides, reveal specific structural features. For instance, the X-ray analysis of N-((R)-1-phenylethyl)-2,3,3,3-tetrafluoropropanamide, a derivative, shows a syn conformation around the F–C–C=O bond, which is a deviation from the typical anti conformation observed in single α-fluorine substituted amides. This conformational change is attributed to the presence of the additional trifluoromethyl group.

The crystal structure of bis(5-(trifluoromethyl)pyridin-2-yl)amine, another related compound containing trifluoromethyl groups, has been determined to be a monoclinic system with P21 symmetry. mdpi.com In the solid state, the molecules are organized through parallel displaced π-π stacking interactions between the quinolinyl moieties. mdpi.com These stacks are further interconnected by C-H···π contacts, forming layered structures. mdpi.com

A copper(II) complex containing a ligand derived from a trifluoromethylbenzylideneamine, [CuCl2(C14H21F3N4)], demonstrates a coordination geometry that is intermediate between a distorted square-based pyramid and a Jahn-Teller-elongated octahedron. researchgate.net The solid-state structure is characterized by dimer formation through weak intermolecular interactions. researchgate.net

The following table summarizes crystallographic data for a representative bis(trifluoromethyl)amine derivative, providing a reference for the solid-state characteristics of compounds in this family.

| Parameter | Value |

|---|---|

| Compound | Bis(5-(trifluoromethyl)pyridin-2-yl)amine (3c) mdpi.com |

| Formula | C12H7F6N3 |

| Crystal System | Monoclinic mdpi.com |

| Space Group | P21 mdpi.com |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 90 |

| β (°) | 98.6180(10) |

| γ (°) | 90 |

| Volume (ų) | 900.07(5) |

| Z | 2 |

| Temperature (K) | 120 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are essential tools for identifying functional groups and analyzing the vibrational modes of molecules. For this compound, a primary aliphatic amine, characteristic spectral features are expected.

Primary amines typically exhibit two N-H stretching bands in the region of 3400-3250 cm⁻¹ due to asymmetric and symmetric stretching vibrations. orgchemboulder.com A medium to strong N-H bending (scissoring) vibration is expected between 1650 and 1580 cm⁻¹. orgchemboulder.com Additionally, the C-N stretching vibration for aliphatic amines appears in the 1250-1020 cm⁻¹ range. orgchemboulder.com The presence of the tetrafluoro-substituted propyl backbone will significantly influence the spectrum, with strong C-F stretching vibrations typically appearing in the region of 1400-1000 cm⁻¹.

The vibrational spectra of related fluorinated compounds provide further insight. For instance, the vibrational analysis of N-methyl-S,S-bis(trifluoromethyl)sulfimide, CH3N=S(CF3)2, shows characteristic CF3 deformation modes. researchgate.net The study of perfluoro-n-alkanes by IR and Raman spectroscopy reveals that the positions of the main peaks are influenced by the coupled oscillations of the (CF2)m chains. nih.gov

Raman spectroscopy offers complementary information. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. Therefore, the C-C backbone vibrations and the symmetric CF2 stretching modes are expected to be prominent in the Raman spectrum. In studies of fluorinated apatites, a small frequency shift in the phosphate (B84403) vibrational modes is observed upon fluoride (B91410) substitution. nih.gov This suggests that the introduction of fluorine can subtly alter the vibrational frequencies of neighboring groups.

The following table summarizes the expected and observed vibrational frequencies for primary amines and related fluorinated compounds, which can be used to approximate the spectral features of this compound.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) for Primary Amines orgchemboulder.com | Observed Wavenumber (cm⁻¹) in Related Compounds |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3400-3250 | 3442 and 3360 (Aniline) orgchemboulder.com |

| N-H Bend (scissoring) | 1650-1580 | 1619 (Aniline) orgchemboulder.com |

| C-N Stretch (aliphatic) | 1250-1020 | ~1143 (Diethylamine) orgchemboulder.com |

| C-F Stretch | 1400-1000 | - |

| N-H Wag | 910-665 | 733 (Diethylamine) orgchemboulder.com |

Theoretical and Computational Chemistry Studies on 1,1,3,3 Tetrafluoropropan 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. arxiv.orgnih.gov It offers a balance between accuracy and computational cost, making it a popular choice for studying a wide range of chemical systems. arxiv.org DFT calculations can provide optimized geometries, vibrational frequencies, and various electronic properties, which are essential for understanding the intrinsic characteristics of a molecule like 1,1,3,3-Tetrafluoropropan-2-amine.

To illustrate the type of information obtained from DFT calculations, the following table presents optimized geometrical parameters for a related fluorinated alkane, 1,3-difluoropropane (B1362545), which shares the 1,3-difluoro motif.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-F | 1.39 |

| C-C | 1.53 |

| C-H | 1.09 |

| Bond Angles (degrees) | |

| F-C-C | 110.5 |

| C-C-C | 112.4 |

| H-C-H | 107.8 |

Note: The data in this table is for 1,3-difluoropropane and is intended to be illustrative of the outputs of DFT calculations.

Molecular Electrostatic Potential (MESP) maps are valuable tools for predicting the reactive behavior of molecules. researchgate.netrsc.org They visualize the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (negative potential, typically shown in red) and electron-poor (positive potential, typically shown in blue). msu.edu These maps are instrumental in identifying sites for electrophilic and nucleophilic attack.

For this compound, the MESP would be significantly influenced by the highly electronegative fluorine atoms and the lone pair of electrons on the nitrogen atom. The fluorine atoms would create regions of strong negative potential around them, while simultaneously withdrawing electron density from the carbon backbone, making the adjacent hydrogen atoms and the carbon atoms more electropositive. The nitrogen atom's lone pair would represent a site of high negative potential, making it a primary center for electrophilic attack and hydrogen bonding. researchgate.net The interplay of these features would create a complex MESP, crucial for understanding the molecule's intermolecular interactions and reactivity patterns.

Computational chemistry provides powerful tools to calculate the activation energies (Ea) of chemical reactions, offering insights into reaction kinetics and mechanisms. libretexts.orgmsu.edu The activation energy represents the energy barrier that must be overcome for reactants to transform into products. libretexts.org By mapping the potential energy surface of a reaction, transition states can be located, and their energies can be used to determine the activation energy.

For a molecule like this compound, a key reaction pathway of interest would be nucleophilic substitution at the carbon atoms bearing the fluorine atoms. Due to the strong C-F bond, these reactions are generally challenging. Theoretical calculations can model the approach of a nucleophile and compute the energy profile of the substitution reaction, including the activation energy. For example, studies on S_N2 reactions of similar halogenated compounds have shown that the activation energy is highly dependent on the nature of the leaving group and the solvent environment. usp.br

To illustrate this, the table below shows theoretically calculated activation energies for an S_N2 reaction in different environments.

| Solvent | Activation Energy (kcal/mol) |

| Gas Phase | 8.5 |

| Acetonitrile | 12.0 |

| Water | 23.7 |

Note: This data is for the reaction CH3Br + Cl- and serves as an example of activation energy calculations. usp.br

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

For this compound, MD simulations would be particularly useful for exploring its conformational landscape. The rotation around the C-C bonds would lead to various conformers with different energies and populations. The presence of bulky and electronegative fluorine atoms would introduce significant steric and electrostatic interactions that would govern the conformational preferences. Studies on other fluorinated alkanes have shown that 1,3-diaxial interactions involving fluorine can be significant and that solvent polarity can have a profound impact on the relative stability of different conformers. acs.org MD simulations can also be used to study how this compound interacts with other molecules, such as solvents or biological macromolecules, by analyzing the formation and lifetime of intermolecular hydrogen bonds and other non-covalent interactions.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is a fundamental tool for elucidating the detailed mechanisms of chemical reactions. acs.org By calculating the energies of reactants, products, intermediates, and transition states, a complete picture of the reaction pathway can be constructed. acs.org This allows for the identification of the rate-determining step and provides insights into the factors that control the reaction's outcome.

For this compound, quantum chemical modeling could be applied to a variety of potential reactions. For example, the reaction of the amine group with an electrophile could be modeled to understand the regioselectivity and stereoselectivity of the process. The calculations would involve locating the transition state structure for the reaction and analyzing its geometry and electronic properties. This would reveal the nature of bond breaking and bond formation during the reaction. Such studies on related fluorinated compounds have provided valuable insights into their reactivity.

QSAR/QSPR Applications in Fluorinated Amine Research (Excluding Toxicity/Biological Activity per se)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govacs.orgnih.gov These models are valuable for predicting the properties of new or untested compounds, thereby saving time and resources in experimental studies.

In the context of fluorinated amines, QSPR models could be developed to predict various physical properties such as boiling point, melting point, and solubility. researchgate.netnih.gov These models typically use molecular descriptors that quantify different aspects of the molecular structure, such as size, shape, and electronic properties. For instance, QSPR studies on fluorinated alkanes have successfully predicted their boiling points using descriptors derived directly from the molecular structure. molgen.de

The following table presents a simplified example of a QSPR model for predicting the boiling points of fluorinated alkanes.

| Descriptor | Coefficient |

| Intercept | -72.45 |

| Xum (a connectivity index) | 64.68 |

| 2P (a path count descriptor) | -5.51 |

| S(ssssC) (a fragment count) | -2.05 |

| n(F-C-F) (a fragment count) | -18.05 |

Note: This data is from a multilinear regression model for fluoroalkanes and is presented for illustrative purposes. molgen.de

Advanced Applications As a Building Block in Academic Organic Synthesis

Utilization in the Construction of Novel Fluorinated Molecules for Materials Science Research

The incorporation of fluorinated moieties is a well-established strategy for designing novel materials with unique properties such as enhanced thermal stability, chemical resistance, and specific optical and electronic characteristics. While there are no specific examples of using 1,1,3,3-Tetrafluoropropan-2-amine in materials science, one can surmise its potential role based on the behavior of similar fluorinated structures.

For instance, fluorinated side chains can be introduced into polymers to create materials with low surface energy, leading to applications in hydrophobic and oleophobic coatings. A recent study detailed the synthesis of a novel fluorine-containing polyether, P(FPO/THF), through the cationic ring-opening polymerization of 2-(2,2,3,3-tetrafluoro-propoxymethyl)-oxirane (FPO) and tetrahydrofuran (B95107) (THF). mdpi.com This fluorinated polyether was then used to prepare fluorinated waterborne polyurethanes with improved hydrophobicity and mechanical properties. mdpi.com

Hypothetically, this compound could serve as a monomer or a modifying agent in the synthesis of new polymers. The amine functionality provides a reactive handle for incorporation into various polymer backbones, such as polyamides or polyimides. The tetrafluorinated propyl group would be expected to impart desirable properties to the resulting material.

A related area of research is the development of fluorinated covalent organic frameworks (COFs). Although not involving the target amine, a recent publication described the synthesis of a fluorinated imide-linked COF for selective SF6 capture. This highlights the utility of fluorinated building blocks in creating porous materials with specific gas sorption properties.

Role in the Synthesis of Scaffolds with Potential for Chemical Probe Development

Chemical probes are essential tools for studying biological systems. The introduction of fluorine can enhance the metabolic stability and binding affinity of these probes. While no studies directly employ this compound for this purpose, the general importance of fluorinated amines in medicinal chemistry and chemical biology is well-documented.

The synthesis of fluorinated amines is a topic of significant research interest. nih.gov These compounds can serve as key intermediates in the preparation of more complex molecules with potential biological activity. For example, the development of novel methods for synthesizing fluorinated amines allows for the creation of diverse libraries of compounds for screening as potential drug candidates or chemical probes. nih.gov

The indole (B1671886) scaffold, for instance, is widely used in the design of small-molecule fluorescent chemosensors. The incorporation of heteroatoms like nitrogen allows for interaction with various analytes, leading to measurable changes in fluorescence. While not directly related to this compound, this illustrates the principle of using functionalized building blocks to create sensor molecules.

Strategies for Introducing the 1,1,3,3-Tetrafluoropropan-2-yl Group into Complex Architectures

Given the absence of literature on the direct use of this compound, this section will speculate on potential synthetic strategies for incorporating the 1,1,3,3-tetrafluoropropan-2-yl moiety into larger molecules, based on established organic chemistry principles.

The primary challenge would be the synthesis of the amine itself. A plausible route could involve the reductive amination of 1,1,3,3-tetrafluoropropan-2-one. This ketone, a known compound, could be reacted with ammonia (B1221849) or a primary amine in the presence of a reducing agent to yield the desired amine.

Once obtained, the this compound could be used in a variety of standard organic transformations to introduce the tetrafluorinated propyl group:

Amide Bond Formation: The amine could be readily coupled with carboxylic acids or their derivatives (e.g., acid chlorides, activated esters) to form amides. This is a fundamental and widely used reaction in organic synthesis.

N-Alkylation and N-Arylation: The amine could undergo reaction with alkyl or aryl halides, or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form more complex secondary or tertiary amines.

Formation of Heterocycles: The amine could serve as a key building block in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and functional materials.

The reactivity of the amine would be influenced by the electron-withdrawing effect of the two CHF2 groups, which would decrease its nucleophilicity compared to a non-fluorinated analogue. This might necessitate the use of more forcing reaction conditions or specific catalytic systems.

Future Research Directions and Emerging Methodologies for 1,1,3,3 Tetrafluoropropan 2 Amine

Development of Novel and More Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a paramount objective in modern organic synthesis. cas.cndovepress.com Future research into the synthesis of 1,1,3,3-Tetrafluoropropan-2-amine will likely focus on moving away from traditional, often harsh, fluorination methods towards more environmentally benign and efficient alternatives.

Key areas of development include:

Biocatalytic Approaches: The use of enzymes to catalyze the introduction of fluorine or the formation of amine functionalities offers a highly selective and sustainable pathway. numberanalytics.com Enzymes like transaminases and reductive aminases have shown promise in the synthesis of other fluorinated chiral amines. nih.gov Future work could explore the development of specific enzymes, potentially through directed evolution, that can recognize and transform a precursor like 1,1,3,3-tetrafluoropropan-2-one into the desired amine with high enantioselectivity. numberanalytics.com Fluorinases, which catalyze the formation of C-F bonds, could also be engineered to act on specifically designed substrates, providing a direct and green route to fluorinated building blocks. acsgcipr.org

Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, such as ball milling, are gaining traction as a sustainable synthetic tool. mdpi.com These techniques can enhance reaction rates, and in some cases, enable transformations that are difficult to achieve in solution. The synthesis of fluorinated imines has been successfully demonstrated using mechanochemistry, suggesting that the condensation of 1,1,3,3-tetrafluoropropan-2-one with an amine source could be a viable and green route to imine precursors of the target amine. mdpi.com

Electrochemical Synthesis: Electrochemistry offers a powerful and often greener alternative to chemical redox reactions. wikipedia.org Electrochemical methods can be employed for both fluorination and amination reactions. For instance, electrochemical C(sp³)–H fluorination has been demonstrated for a range of substrates, and this could potentially be adapted for the late-stage fluorination of a suitable propane (B168953) backbone. nsf.gov Furthermore, electrochemical methods for the synthesis of amines are also being explored. acs.org

Catalytic Amination: The development of efficient catalytic systems for the direct amination of fluorinated precursors is a significant area of research. This could involve the use of transition metal catalysts for the reductive amination of 1,1,3,3-tetrafluoropropan-2-one or the direct amination of a C-H bond in a 1,1,3,3-tetrafluoropropane (B3042747) scaffold.

Exploration of Unconventional Reactivity and Catalytic Transformations

The unique electronic properties conferred by the fluorine atoms in this compound suggest that it may exhibit unconventional reactivity that can be harnessed for novel chemical transformations.

Future research in this area could focus on:

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-F and C-N bonds under mild conditions. mdpi.com This technology could be used to activate the 1,1,3,3-tetrafluoropropan-2-yl moiety for subsequent reactions or to synthesize the amine from suitable precursors. acs.orgnih.gov For example, photocatalytic methods have been developed for the defluorinative functionalization of trifluoromethyl groups, and similar strategies could potentially be applied to the tetrafluoro-substituted propane backbone to generate novel fluorinated structures. acs.orgrsc.org

C-F Bond Activation: While the C-F bond is notoriously strong, its selective activation and functionalization represent a frontier in organofluorine chemistry. acs.org Research into the catalytic activation of the C-F bonds in this compound could open up pathways to a diverse range of new fluorinated molecules that would be difficult to access through traditional methods.

Use as a Ligand or Organocatalyst: The presence of both a basic amine and fluorine atoms could allow this compound or its derivatives to act as unique ligands in transition metal catalysis or as organocatalysts. The fluorine atoms could modulate the electronic properties of the metal center or influence the stereochemical outcome of a reaction.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and the ability to perform reactions under conditions that are challenging to achieve in a flask. The integration of the synthesis of this compound into flow systems could significantly enhance its production and accessibility.

Future directions include:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound would enable its on-demand production and facilitate process optimization. This could involve the use of packed-bed reactors with immobilized catalysts or reagents.

Automated Reaction Optimization: Automated flow systems can be used to rapidly screen a wide range of reaction parameters (e.g., temperature, pressure, residence time, stoichiometry) to identify the optimal conditions for the synthesis of the target compound.

Telescoped Synthesis: Flow chemistry allows for the "telescoping" of multiple synthetic steps into a single, continuous process without the need for intermediate purification. This could be applied to the synthesis of derivatives of this compound, streamlining their production.

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

A detailed understanding of reaction kinetics, mechanisms, and the identification of transient intermediates is crucial for process optimization and the development of robust synthetic methods. The use of advanced in-situ analytical techniques will be instrumental in advancing the chemistry of this compound.

Emerging methodologies in this area include:

In-situ FTIR and Raman Spectroscopy: These techniques, often referred to as Process Analytical Technology (PAT), allow for the real-time monitoring of the concentrations of reactants, intermediates, and products in a reaction mixture. wikipedia.orgresearchgate.netwatertechnologies.com This provides valuable kinetic and mechanistic data, enabling precise process control.

¹⁹F NMR Spectroscopy: Given the presence of four fluorine atoms, ¹⁹F NMR is an exceptionally powerful tool for studying reactions involving this compound. rsc.orgnih.govscholaris.canih.gov Its high sensitivity and the large chemical shift dispersion of the ¹⁹F nucleus allow for the unambiguous identification and quantification of fluorinated species in complex mixtures, even at low concentrations. acs.org In-situ ¹⁹F NMR can be used to monitor reaction progress, identify byproducts, and elucidate reaction mechanisms. researchgate.net

| Technique | Information Provided | Potential Application for this compound |

| In-situ FTIR/Raman | Real-time concentration profiles of reactants, products, and intermediates. | Monitoring the formation of the amine from a ketone precursor; studying the kinetics of derivatization reactions. |

| In-situ ¹⁹F NMR | Unambiguous identification and quantification of fluorinated species; mechanistic insights. | Tracking the conversion of fluorinated starting materials; identifying fluorinated byproducts; studying C-F bond activation. |

Design of New Fluorinated Reagents and Building Blocks Based on the 1,1,3,3-Tetrafluoropropan-2-yl Moiety

The 1,1,3,3-tetrafluoropropan-2-yl group has the potential to be a valuable building block for the synthesis of new pharmaceuticals and materials. anr.frnih.govbeilstein-journals.orgresearchgate.net Future research will likely focus on the development of new reagents and synthetic intermediates derived from this compound.

Potential research avenues include:

Novel Fluorinated Synthons: this compound can serve as a precursor for a variety of other functionalized building blocks. For example, oxidation could yield the corresponding ketone, while deamination-fluorination could lead to a pentafluorinated propane derivative.

Medicinal Chemistry Scaffolds: The incorporation of the 1,1,3,3-tetrafluoropropan-2-yl moiety into known pharmacophores could lead to the development of new drug candidates with improved metabolic stability, bioavailability, and potency. nih.gov

Precursor-Directed Biosynthesis: In this approach, fluorinated building blocks are fed to microorganisms, which then incorporate them into natural product scaffolds. acs.org this compound or a related derivative could potentially be used as a precursor in such biosynthetic pathways to generate novel fluorinated bioactive compounds.

Expansion of Computational Studies to Predict New Reactivity and Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of organic molecules. nih.govacs.orgemerginginvestigators.org Expanding the use of computational methods to study this compound will be crucial for guiding future experimental work.

Key areas for computational investigation include:

Reaction Mechanism Elucidation: DFT calculations can be used to map out the potential energy surfaces of reactions involving this compound, helping to elucidate reaction mechanisms and predict the feasibility of new transformations.

Prediction of Physicochemical Properties: Computational methods can be used to predict key properties such as pKa, lipophilicity, and conformational preferences, which are critical for drug design and development.

Virtual Screening: Computational docking studies can be used to predict the binding affinity of molecules containing the 1,1,3,3-tetrafluoropropan-2-yl moiety to biological targets, enabling the virtual screening of large compound libraries and prioritizing candidates for synthesis.

| Computational Method | Application | Relevance to this compound |

| Density Functional Theory (DFT) | Reaction mechanism studies, prediction of spectroscopic properties. | Elucidating synthetic pathways, predicting ¹⁹F NMR chemical shifts. |

| Molecular Dynamics (MD) | Simulating conformational dynamics and interactions with biological macromolecules. | Understanding how the 1,1,3,3-tetrafluoropropan-2-yl moiety influences protein binding. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. | Designing new bioactive molecules based on the 1,1,3,3-tetrafluoropropan-2-yl scaffold. |

Q & A

Q. What are the established synthetic routes for 1,1,3,3-Tetrafluoropropan-2-amine?

The synthesis typically involves fluorination or reduction strategies. For example, 1,1,3,3-Tetrafluoroacetone (CAS 360-52-1) may serve as a precursor, undergoing reductive amination with ammonia or ammonium salts under catalytic hydrogenation conditions. Alternatively, nucleophilic substitution of halogenated intermediates with fluorine sources (e.g., KF/18-crown-6) could yield the target compound. Optimization of solvent polarity (e.g., DMF or THF) and temperature (60–100°C) is critical for regioselectivity and yield .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

- ¹⁹F NMR : Essential for identifying fluorine environments; chemical shifts typically range between -70 to -150 ppm for CF₃ and CF₂ groups.

- ¹H NMR : Resonances for NH₂ protons appear as broad singlets (~δ 2.5–3.5 ppm), while adjacent CH groups show splitting due to coupling with fluorine.

- GC-MS/EI : Molecular ion peaks (e.g., [M]⁺ at m/z 148) and fragmentation patterns confirm molecular weight and functional groups. Purity assessment via HPLC with fluorinated stationary phases (e.g., C18) is recommended .

Q. What are the key storage and handling precautions?

Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Use fluoropolymer-coated vials to avoid leaching. Personal protective equipment (PPE) should include nitrile gloves and vapor-resistant goggles due to potential respiratory and dermal irritation .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress byproducts like dehydrofluorinated species?

- Catalyst Selection : Use Pd/C or Raney Ni for selective hydrogenation to minimize over-reduction.

- Solvent Control : Polar aprotic solvents (e.g., DMSO) stabilize intermediates but may require strict anhydrous conditions to avoid side reactions.

- Additives : Scavengers like molecular sieves or triethylamine can trap acidic byproducts (e.g., HF) generated during fluorination .

Q. What strategies address discrepancies in reported synthetic yields (e.g., 40–75%)?

Variability often arises from:

- Starting Material Purity : Trace moisture in fluorinating agents (e.g., SF₄) drastically impacts yields.

- Scale Effects : Microwave-assisted synthesis improves consistency in small-scale reactions (<10 mmol), while batch reactors may require longer reaction times.

- Workup Protocols : Liquid-liquid extraction with fluorophilic solvents (e.g., 1,1,2-trichlorotrifluoroethane) enhances isolation efficiency .

Q. How is this compound utilized in bioactive molecule design?

The compound’s electron-withdrawing fluorine atoms enhance metabolic stability and binding affinity in drug candidates. For example, it serves as a key intermediate in:

- mGluR5 Modulators : Fluorinated amines improve blood-brain barrier penetration in neuroprotective agents.

- Agrochemicals : Incorporation into herbicides leverages fluorine’s resistance to enzymatic degradation .

Data Analysis and Contradictions

Q. How to resolve conflicting computational vs. experimental ¹⁹F NMR chemical shifts?

Discrepancies often stem from solvent effects or conformational flexibility. Validate computational models (DFT/B3LYP) with experimental data in matching solvents (e.g., CDCl₃). Empirical corrections for fluorine’s anisotropic shielding may improve alignment .

Q. Why do fluorinated amines exhibit variable stability in aqueous media?

Hydrolysis rates depend on:

- pH : Acidic conditions protonate the amine, accelerating HF elimination.

- Steric Shielding : Bulky substituents near NH₂ groups reduce water accessibility. Stability studies under simulated physiological conditions (PBS buffer, 37°C) are recommended for biological applications .

Methodological Recommendations

Q. What purification techniques are optimal for isolating this compound?

- Distillation : Fractional distillation under reduced pressure (e.g., 50–70°C at 10 mmHg) separates low-boiling impurities.

- Recrystallization : Use hexafluoroisopropanol (HFIP) as a solvent for high-purity crystals.

- Flash Chromatography : Silica gel columns with ethyl acetate/hexane gradients resolve polar byproducts .

Q. How to mitigate fluorine-induced quenching in fluorescence-based assays?

Fluorinated amines can interfere with fluorophores (e.g., fluorescein). Solutions include:

- Derivatization : Convert the amine to a non-fluorescent urea or carbamate derivative.

- Alternative Detection : Switch to LC-MS/MS or electrochemical detection for quantitative analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.